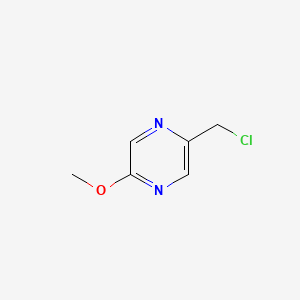

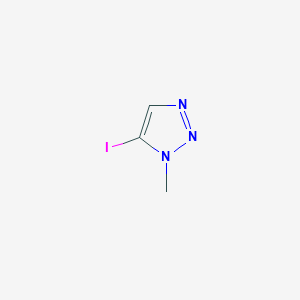

![molecular formula C8H13F2NO B3027027 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane CAS No. 1214875-09-8](/img/structure/B3027027.png)

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane

Übersicht

Beschreibung

The compound 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a member of the azaspirocyclic family, which is characterized by the presence of both nitrogen and oxygen atoms within a spirocyclic framework. This class of compounds has garnered interest due to their potential in the search for biologically active compounds and their utility in organic synthesis.

Synthesis Analysis

The synthesis of related azaspirocyclic compounds involves various strategies, such as photoredox-catalyzed intramolecular reactions and copper-mediated cyclizations. For instance, a photoredox-catalyzed difluoromethylation of N-benzylacrylamides has been employed to produce difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones with adjacent quaternary stereocenters . Similarly, copper-mediated α-trifluoromethylation of N-phenylcinnamamides has been used to construct trifluoromethylated 1-azaspiro[4.5]decanes . These methods demonstrate the versatility and efficiency of synthesizing complex azaspirocyclic structures.

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the study of the enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione . These compounds crystallize in the space group P21 and exhibit a stable conformation due to C-H...O hydrogen bonds. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within these molecules provides insights into the structural preferences of the azaspirocyclic scaffold.

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions, including aminocyclization, as seen in the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane . The addition of prenyl magnesium bromide to a 4-methoxybenzylimine followed by iodine-initiated aminocyclization is key to forming the azaspirocycle. These reactions highlight the reactivity of the azaspirocyclic framework and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds can be characterized using spectroscopic methods such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry. For example, the structure of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a perhydro-1,3-dioxa-6-azocine, was confirmed using these techniques . Such analyses are crucial for confirming the identity and purity of synthesized azaspirocyclic compounds and for understanding their chemical behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Importance

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is a core structure in various biologically active compounds, making it a significant target for chemical synthesis. Researchers Sinibaldi and Canet (2008) have reviewed different strategies for synthesizing spiroaminals, which include 1-oxa-8-azaspiro[4.5]decane and related structures, underscoring their biological relevance and novel skeletons (Sinibaldi & Canet, 2008).

Application in Bioactive Compound Synthesis

Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from readily available reagents, highlighting its potential in producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Crystallographic Studies

Wen (2002) synthesized and studied the crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offering insights into its chiral nature and conformation, which are crucial for understanding its interactions in biological systems (Wen, 2002).

Hydrogen Abstraction in Carbohydrate Systems

Freire et al. (2002) explored the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, through intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems. This research contributes to the understanding of complex molecular interactions involving spirocyclic systems (Freire et al., 2002).

Spirocyclic Scaffolds in Medicinal Chemistry

Grygorenko and Melnykov (2019) surveyed recent advances in the synthetic and medicinal chemistry of saturated spirocyclic nitrogen-containing heterocycles, including derivatives of azaspiro[4.5]decane. This work emphasizes the growing importance of these structures in drug discovery and development (Grygorenko & Melnykov, 2019).

Wirkmechanismus

Target of Action

The primary targets of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane are currently unknown

Result of Action

The molecular and cellular effects of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Eigenschaften

IUPAC Name |

3,3-difluoro-1-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDBSMYUFFCTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(CO2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276076 | |

| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |

CAS RN |

1214875-09-8 | |

| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)

![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)

![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)